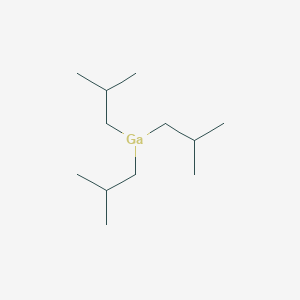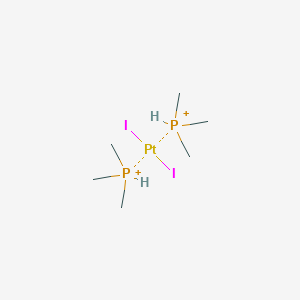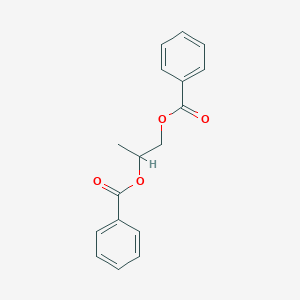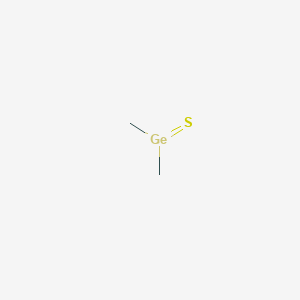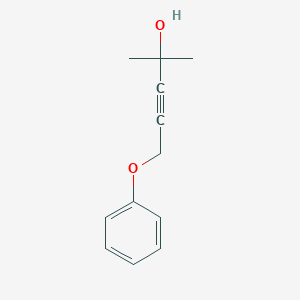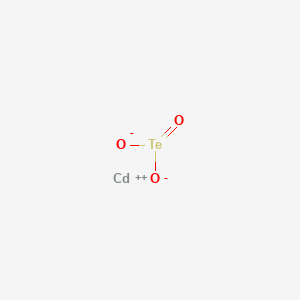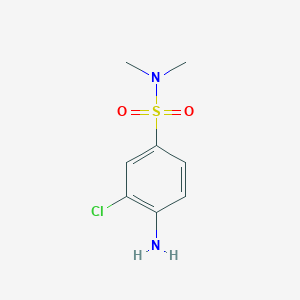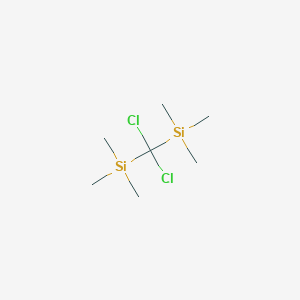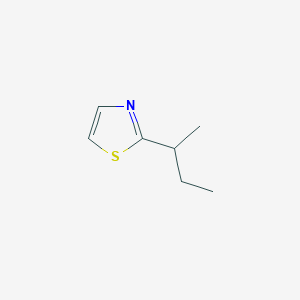
1-Phenyl-2H-3,1-benzoxazin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-2H-3,1-benzoxazin-4-one, also known as PBOX, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in cancer therapy. PBOX is a small molecule that has been shown to have potent anticancer activity against a variety of cancer cell lines.
作用机制
The mechanism of action of 1-Phenyl-2H-3,1-benzoxazin-4-one is not fully understood, but it is believed to involve the activation of the intrinsic apoptotic pathway. This compound has been shown to induce the release of cytochrome c from the mitochondria, which activates caspase-9 and subsequently caspase-3, leading to apoptosis. This compound has also been found to inhibit the activity of the anti-apoptotic protein Bcl-2, which further promotes apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been found to be relatively non-toxic to normal cells, making it a promising candidate for cancer therapy. This compound has been shown to induce cell cycle arrest at the G2/M phase, which prevents cancer cells from dividing and proliferating. Additionally, this compound has been found to have anti-angiogenic effects, which may contribute to its anticancer activity.
实验室实验的优点和局限性
One of the advantages of 1-Phenyl-2H-3,1-benzoxazin-4-one is its potent anticancer activity against a variety of cancer cell lines. It has also been found to be relatively non-toxic to normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, this compound has a short half-life, which may limit its effectiveness in vivo.
未来方向
There are several future directions for research on 1-Phenyl-2H-3,1-benzoxazin-4-one. One area of research could focus on improving the solubility and stability of this compound to make it more effective in vivo. Another area of research could focus on identifying the specific molecular targets of this compound and elucidating its mechanism of action. Additionally, future studies could investigate the efficacy of this compound in combination with other anticancer drugs. Finally, further studies could investigate the potential of this compound as a therapeutic agent for other diseases, such as inflammatory disorders.
合成方法
The synthesis of 1-Phenyl-2H-3,1-benzoxazin-4-one involves a multistep process that begins with the condensation of o-aminophenol with benzaldehyde to form 2-hydroxy-1-phenylbenzene. This intermediate is then oxidized to form 2-hydroxy-1-phenylbenzene-1,3-dione, which is subsequently cyclized to form this compound. The final product is obtained in good yield and purity using this method.
科学研究应用
1-Phenyl-2H-3,1-benzoxazin-4-one has been extensively studied for its anticancer activity. It has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This compound has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. Additionally, this compound has been shown to have synergistic effects when combined with other anticancer drugs, making it a promising candidate for combination therapy.
属性
| 16075-09-5 | |
分子式 |
C14H11NO2 |
分子量 |
225.24 g/mol |
IUPAC 名称 |
1-phenyl-2H-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C14H11NO2/c16-14-12-8-4-5-9-13(12)15(10-17-14)11-6-2-1-3-7-11/h1-9H,10H2 |
InChI 键 |
OJVFIJUQEKMZNS-UHFFFAOYSA-N |
SMILES |
C1N(C2=CC=CC=C2C(=O)O1)C3=CC=CC=C3 |
规范 SMILES |
C1N(C2=CC=CC=C2C(=O)O1)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


